molecular formula C26H36BrNO3Sn B12539197 N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide CAS No. 652169-88-5

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide

Cat. No.: B12539197
CAS No.: 652169-88-5
M. Wt: 609.2 g/mol
InChI Key: ZPFVQGYHEATEAU-UHFFFAOYSA-M
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Description

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group and a tributylstannyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Coupling Reaction: The 4-bromoaniline is then coupled with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)-2-carboxybenzamide.

    Tributylstannyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tributyltin oxide under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Used in catalytic processes due to the presence of the stannyl group.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the stannyl ester can undergo transmetalation reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzamide: Lacks the stannyl ester group.

    2-{[(Tributylstannyl)oxy]carbonyl}benzamide: Lacks the bromophenyl group.

Properties

CAS No.

652169-88-5

Molecular Formula

C26H36BrNO3Sn

Molecular Weight

609.2 g/mol

IUPAC Name

tributylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate

InChI

InChI=1S/C14H10BrNO3.3C4H9.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-3-4-2;/h1-8H,(H,16,17)(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ZPFVQGYHEATEAU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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